![molecular formula C11H13NO3 B2698864 Prop-2-en-1-yl n-[4-(hydroxymethyl)phenyl]carbamate CAS No. 914094-82-9](/img/structure/B2698864.png)
Prop-2-en-1-yl n-[4-(hydroxymethyl)phenyl]carbamate
Overview
Description
Prop-2-en-1-yl n-[4-(hydroxymethyl)phenyl]carbamate is an organic compound with a unique structure that combines a phenyl ring, a hydroxymethyl group, a carbamic acid moiety, and an allyl ester. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl n-[4-(hydroxymethyl)phenyl]carbamate typically involves the reaction of 4-hydroxymethylphenol with allyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired ester product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl n-[4-(hydroxymethyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.
Major Products Formed
Oxidation: 4-Carboxyphenyl-carbamic acid allyl ester.
Reduction: 4-Hydroxymethyl-phenyl-carbamic acid allyl alcohol.
Substitution: 4-Nitro- or 4-Halogen-substituted derivatives of the original compound.
Scientific Research Applications
Prop-2-en-1-yl n-[4-(hydroxymethyl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can release active compounds in vivo.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl n-[4-(hydroxymethyl)phenyl]carbamate involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the carbamic acid moiety can participate in nucleophilic or electrophilic reactions. The allyl ester group can undergo hydrolysis to release allyl alcohol, which can further react with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxymethylphenol: Lacks the carbamic acid and allyl ester groups, making it less reactive in certain contexts.
Phenyl-carbamic acid allyl ester: Lacks the hydroxymethyl group, reducing its potential for hydrogen bonding.
4-Hydroxyphenyl-carbamic acid allyl ester: Similar structure but with a hydroxyl group instead of a hydroxymethyl group, affecting its reactivity and interactions.
Uniqueness
Prop-2-en-1-yl n-[4-(hydroxymethyl)phenyl]carbamate is unique due to the combination of its functional groups, which confer a range of reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and interact with various biological targets makes it a versatile compound in research and industry.
Properties
IUPAC Name |
prop-2-enyl N-[4-(hydroxymethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-7-15-11(14)12-10-5-3-9(8-13)4-6-10/h2-6,13H,1,7-8H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMJWQBNJULCJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1=CC=C(C=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914094-82-9 | |
| Record name | prop-2-en-1-yl N-[4-(hydroxymethyl)phenyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
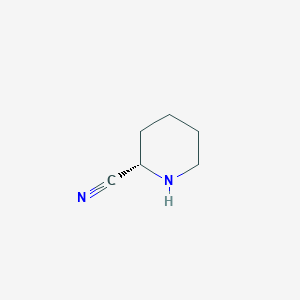
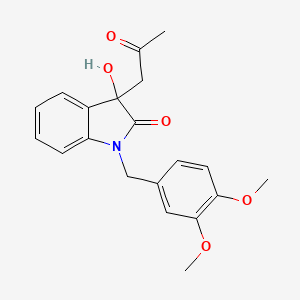
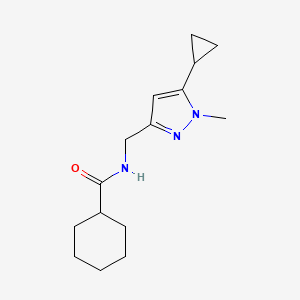
amino}piperidin-1-yl)-2-oxoethyl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2698785.png)
![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2698786.png)

![4-ethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2698788.png)
![4-Chloro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole](/img/structure/B2698789.png)
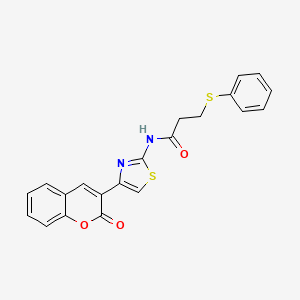
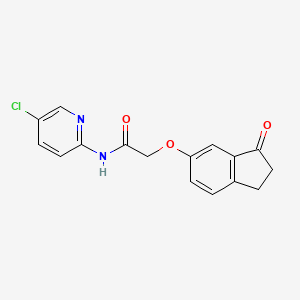
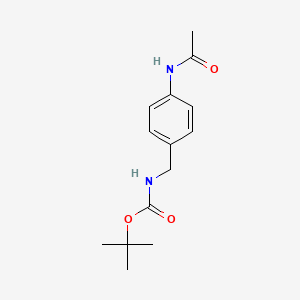
![2-fluoro-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide](/img/structure/B2698799.png)
![4-[ethyl(phenyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2698801.png)
![6'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2698803.png)
